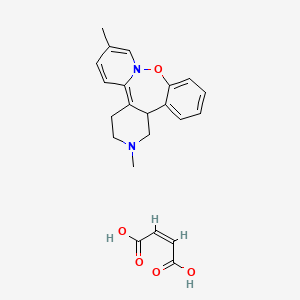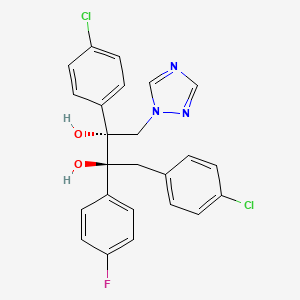
2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- is a complex organic compound that features multiple functional groups, including chlorophenyl, fluorophenyl, and triazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 2,3-butanediol and various substituted phenyl and triazole derivatives. The synthesis could involve:
Nucleophilic substitution reactions: to introduce the chlorophenyl and fluorophenyl groups.
Cyclization reactions: to form the triazole ring.
Chiral resolution: to obtain the (2S,3R) enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butanediol moiety can be oxidized to form ketones or aldehydes.
Reduction: The aromatic rings can undergo reduction reactions under specific conditions.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield diketones, while nucleophilic substitution could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.
Biology
In biology, derivatives of this compound might be explored for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be investigated for its potential as a pharmaceutical agent. The presence of the triazole ring suggests it might have activity against certain pathogens or diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Butanediol: A simpler diol without the aromatic and triazole substituents.
1,3-Bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)butane: A similar compound without the hydroxyl groups.
Fluconazole: A triazole antifungal agent with a similar triazole ring structure.
Uniqueness
The uniqueness of 2,3-Butanediol, 1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1H-1,2,4-triazol-1-yl)-, (2S,3R)- lies in its combination of multiple functional groups and chiral centers, which could confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
107680-30-8 |
|---|---|
Molekularformel |
C24H20Cl2FN3O2 |
Molekulargewicht |
472.3 g/mol |
IUPAC-Name |
(2S,3R)-1,3-bis(4-chlorophenyl)-2-(4-fluorophenyl)-4-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C24H20Cl2FN3O2/c25-20-7-1-17(2-8-20)13-23(31,18-5-11-22(27)12-6-18)24(32,14-30-16-28-15-29-30)19-3-9-21(26)10-4-19/h1-12,15-16,31-32H,13-14H2/t23-,24-/m0/s1 |
InChI-Schlüssel |
ZGNSDERFLLYPCZ-ZEQRLZLVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C[C@](C2=CC=C(C=C2)F)([C@](CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CC(C2=CC=C(C=C2)F)(C(CN3C=NC=N3)(C4=CC=C(C=C4)Cl)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


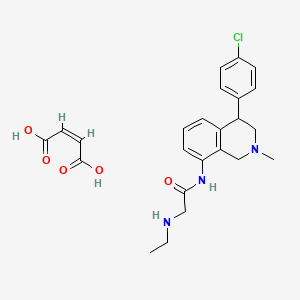


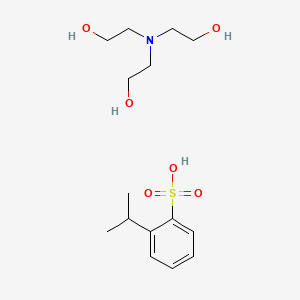

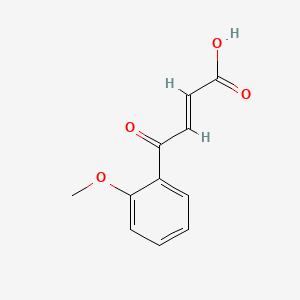
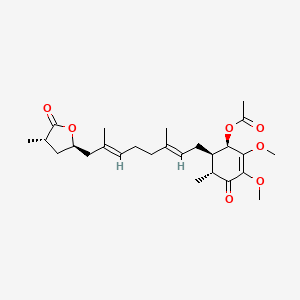

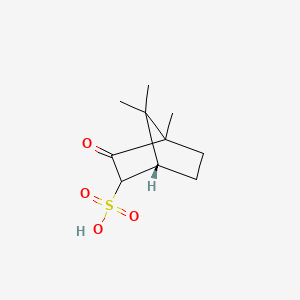
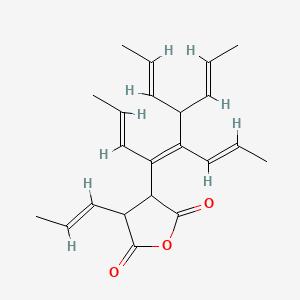
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)


